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  • Product: 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one
  • CAS: 149331-22-6

Core Science & Biosynthesis

Foundational

Advanced Chemical Profiling and Synthetic Utility of 6-Amino-3,3-dimethylisobenzofuran-1(3H)-one (CAS 149331-22-6)

Executive Summary In modern medicinal chemistry and drug development, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API). 6-Amino-3,3-dimethylisobenzofuran-1(3H)-one (CAS 149331-22-6) is a highly specialized, functionalized phthalide derivative. Characterized by its electron-deficient lactone core, sterically shielding gem-dimethyl groups, and a versatile primary amine, this compound serves as a critical intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and targeted protein degraders.

This technical guide provides an in-depth analysis of the chemical properties, thermodynamic stability, and validated synthetic workflows associated with CAS 149331-22-6, designed to equip researchers with the mechanistic understanding necessary for advanced molecular design.

Physicochemical Profile & Structural Logic

The molecular architecture of CAS 149331-22-6 is purposefully designed to overcome the traditional metabolic liabilities of unsubstituted phthalides. The presence of the gem-dimethyl substitution at the C3 position serves a dual purpose: it completely blocks cytochrome P450-mediated benzylic oxidation, and it thermodynamically locks the lactone ring in its closed form. The 6-amino group provides a synthetic handle for cross-coupling or amidation, though its nucleophilicity is modulated by the electron-withdrawing nature of the fused ester system.

Table 1: Key Physicochemical & Thermodynamic Parameters
ParameterValueScientific Implication
CAS Registry Number 149331-22-6Unique identifier for procurement and inventory tracking[1].
Molecular Formula C10H11NO2Establishes the baseline stoichiometry for synthetic planning.
Molecular Weight 177.20 g/mol Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5 limits.
Topological Polar Surface Area 52.32 ŲOptimal TPSA for maintaining favorable membrane permeability and oral bioavailability[1].
Purity Standard ≥95%Required threshold for reproducible use in sensitive catalytic cross-coupling reactions[1].

Thermodynamic Stability & Kinetics

The thermodynamic stability of the isobenzofuran-1(3H)-one core is fundamentally governed by the substitution pattern at the C3 position. In unsubstituted phthalides, the lactone ring is susceptible to base-catalyzed hydrolysis and spontaneous ring-opening in aqueous media.

However, in CAS 149331-22-6, the incorporation of the gem-dimethyl group introduces a pronounced Thorpe-Ingold effect (the gem-dialkyl effect). This steric compression reduces the internal bond angle of the open-chain precursor, significantly lowering the activation energy for lactonization and thermodynamically favoring the cyclized state ( ΔG<0 ). Consequently, the equilibrium is heavily shifted away from the open hydroxy-acid form under physiological conditions (pH 7.4). Ring opening is strictly under kinetic control, requiring strongly basic conditions (pH > 10) and elevated temperatures to proceed.

thermodynamic_stability Closed Closed Phthalide (CAS 149331-22-6) ΔG < 0 (Favored) Open Ring-Opened Form (Hydroxy Acid) ΔG > 0 (Unfavored) Closed->Open Strong Base (pH > 10) Kinetic Control Open->Closed Physiological pH (7.4) Thermodynamic Control

Thermodynamic equilibrium of the lactone core under physiological vs. basic conditions.

Synthetic Utility & Experimental Methodology

CAS 149331-22-6 is predominantly utilized as an aniline-equivalent building block[2]. However, the aniline-like primary amine is electronically deactivated by the para-lactone carbonyl equivalent. Standard EDC/NHS coupling chemistry often results in poor yields due to the reduced nucleophilicity of the amine. To overcome this, highly active uronium-based coupling agents (such as HATU) must be employed.

Protocol: Selective N-Acylation of CAS 149331-22-6

This protocol is designed as a self-validating system, ensuring that intermediate activation is confirmed before proceeding to isolation.

1. Reagent Preparation & Solubilization

  • Step: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Causality: DMF provides optimal solubility for both the starting materials and the highly polar transition states of the coupling reaction, preventing premature precipitation of the active ester.

2. Base Activation

  • Step: Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 15 minutes.

  • Causality: Pre-activation at low temperatures prevents the thermal degradation of the highly reactive OAt-ester intermediate. The excess DIPEA ensures complete deprotonation of the carboxylic acid.

3. Nucleophilic Addition

  • Step: Add CAS 149331-22-6 (1.0 eq) in one portion. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Causality: The reduced nucleophilicity of the 6-amino group necessitates extended reaction times at ambient temperature to drive the reaction to >95% conversion.

  • Self-Validation Check: Quench a 5 µL aliquot in 1 mL of methanol and analyze via LC-MS. The complete disappearance of the starting material peak ( m/z 178.1 [M+H]+ ) validates the efficacy of the HATU/DIPEA system. Do not proceed to workup until this conversion is confirmed.

4. Biphasic Workup & Isolation

  • Step: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ , 1M HCl , and brine. Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

  • Causality: The basic wash removes unreacted acid and HOAt byproducts, while the acidic wash removes excess DIPEA. The gem-dimethyl lactone is thermodynamically stable against these brief aqueous washes, preventing unwanted ring-opening during purification.

synthetic_workflow Step1 1. Reagent Preparation Carboxylic Acid + HATU in DMF Step2 2. Base Activation Add DIPEA at 0 °C (15 min) Step1->Step2 Solubilization Step3 3. Nucleophilic Addition Add CAS 149331-22-6 (RT, 4-6h) Step2->Step3 Active Ester Formation Step4 4. Biphasic Workup EtOAc / NaHCO3 / HCl Washes Step3->Step4 LC-MS Validation Step5 5. Isolation Flash Chromatography (>95% Purity) Step4->Step5 Impurity Removal

Standardized workflow for the selective N-acylation of the 6-amino group.

Handling, Storage, and Analytical Validation

To maintain the thermodynamic integrity and chemical purity of CAS 149331-22-6, strict adherence to storage protocols is required.

  • Storage Conditions: The compound must be stored at 4°C and protected from light[1]. While the gem-dimethyl group protects against spontaneous hydrolysis, prolonged exposure to UV light or elevated temperatures can induce radical-mediated degradation of the primary amine.

  • Analytical Validation: Upon receipt or after prolonged storage, the integrity of the compound should be verified via 1H -NMR (typically in DMSO- d6​ ). The defining resonances include the sharp singlet of the gem-dimethyl protons integrating to 6H (typically around δ 1.5 ppm) and the broad singlet of the primary amine integrating to 2H (typically around δ 5.3 ppm), which will disappear upon D2​O exchange.

References

  • Title: C10H11NO2 - Explore (CAS 149331-22-6 Patent & Annotation Data) Source: PubChemLite (uni.lu) URL: [Link]

Sources

Exploratory

Spectroscopic Characterization of 6-amino-3,3-dimethylisobenzofuran-1(3H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the spectroscopic characterization of 6-amino-3,3-dimethylisobenzofuran-1(3H)-one (C₁₀H₁₁NO₂; Molar Mass: 17...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of 6-amino-3,3-dimethylisobenzofuran-1(3H)-one (C₁₀H₁₁NO₂; Molar Mass: 177.20 g/mol ), a key intermediate in various synthetic pathways.[1] Given the limited availability of experimental spectroscopic data for this specific compound, this document leverages high-quality predicted data to provide a detailed analysis. This approach, grounded in established spectroscopic principles, offers valuable insights for researchers working with this molecule and related structures.

Molecular Structure and Spectroscopic Overview

6-amino-3,3-dimethylisobenzofuran-1(3H)-one possesses a rigid bicyclic core with key functional groups that give rise to a distinct spectroscopic signature. The primary amino group, the lactone carbonyl, the aromatic ring, and the gem-dimethyl groups are all expected to be clearly identifiable through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-amino-3,3-dimethylisobenzofuran-1(3H)-one, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides insights into the electronic environment of the protons in the molecule. The data presented here is based on computational models and serves as a guide for experimental verification.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for 6-amino-3,3-dimethylisobenzofuran-1(3H)-one

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-aromatic (ortho to NH₂)6.85d1H
H-aromatic (meta to NH₂)7.10d1H
H-aromatic (para to NH₂)6.95s1H
-NH₂4.50br s2H
-C(CH₃)₂1.50s6H

Disclaimer: These are predicted values and may differ from experimental results.

Expertise & Experience: The predicted downfield shifts for the aromatic protons are consistent with the electron-donating effect of the amino group and the electron-withdrawing effect of the lactone. The broad singlet for the amino protons is expected due to quadrupole broadening and potential hydrogen exchange. The sharp singlet for the two methyl groups is a result of their chemical and magnetic equivalence.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for 6-amino-3,3-dimethylisobenzofuran-1(3H)-one

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (lactone)170.5
C-aromatic (attached to N)148.0
C-aromatic (quaternary)135.0
C-aromatic (CH)125.0
C-aromatic (CH)118.0
C-aromatic (CH)115.0
C-aromatic (quaternary)130.0
C(CH₃)₂85.0
C(CH₃)₂25.0

Disclaimer: These are predicted values and may differ from experimental results.

Trustworthiness: The predicted chemical shifts align with established ranges for similar functional groups.[4] The carbonyl carbon of the lactone is expected at a significantly downfield shift. The aromatic carbons show a spread of signals due to the different substituents. The quaternary carbon bearing the gem-dimethyl groups is also distinctly shifted.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the general steps for acquiring high-quality NMR spectra of a solid organic compound like 6-amino-3,3-dimethylisobenzofuran-1(3H)-one.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] Ensure the compound is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Apply a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phasing, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6][7]

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.[8][9]

    • Set a longer acquisition time and a greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.[10]

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Spectral Data

The predicted IR spectrum of 6-amino-3,3-dimethylisobenzofuran-1(3H)-one will show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Frequencies (in cm⁻¹) for 6-amino-3,3-dimethylisobenzofuran-1(3H)-one

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H stretch (asymmetric & symmetric)3400 - 3200Medium
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)2980 - 2850Strong
C=O stretch (lactone)1760 - 1740Strong
C=C stretch (aromatic)1620 - 1580Medium
C-N stretch1350 - 1250Medium
C-O stretch (lactone)1250 - 1150Strong

Disclaimer: These are predicted values and may differ from experimental results.

Expertise & Experience: The two bands for the N-H stretch are characteristic of a primary amine. The strong absorption for the C=O stretch at a relatively high wavenumber is typical for a strained five-membered lactone ring. The C-O stretch of the lactone is also expected to be a prominent feature.

Experimental Protocol for FT-IR Spectroscopy

This protocol describes the acquisition of an IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[11][12]

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a soft, lint-free wipe.

  • Background Collection:

    • With the clean ATR crystal exposed to air, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[13]

  • Sample Analysis:

    • Place a small amount of the solid 6-amino-3,3-dimethylisobenzofuran-1(3H)-one onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Collect the sample spectrum.

  • Data Processing:

    • The software will automatically subtract the background spectrum.

    • Perform baseline correction and normalization if necessary.

    • Label the significant peaks in the spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press arm after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

For 6-amino-3,3-dimethylisobenzofuran-1(3H)-one, Electron Ionization (EI) is a suitable technique.

Table 4: Predicted Key m/z Values and Fragment Ions for 6-amino-3,3-dimethylisobenzofuran-1(3H)-one

m/z Proposed Fragment Ion Notes
177[M]⁺Molecular ion
162[M - CH₃]⁺Loss of a methyl group
134[M - C₃H₇]⁺Loss of an isopropyl group
120[M - C(CH₃)₂O]⁺Loss of dimethylketene
92[C₆H₆N]⁺Fragment corresponding to aminobenzene radical cation

Disclaimer: These are predicted values and may differ from experimental results.

Authoritative Grounding: The fragmentation pattern is predicted based on the stability of the resulting carbocations and radical cations. The loss of a methyl group to form a stable tertiary carbocation is a highly probable fragmentation pathway. Subsequent fragmentations of the isobenzofuranone ring system are also expected.

Experimental Protocol for Mass Spectrometry

This protocol outlines the general procedure for obtaining an EI mass spectrum of a solid organic compound.

Step-by-Step Methodology:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).[14]

  • Ionization:

    • The sample is vaporized in the ion source.

    • A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing ionization and fragmentation.[15][16][17]

  • Mass Analysis:

    • The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection and Data Acquisition:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

    • The data system records and processes the spectrum.

Visualization of Structure and Workflows

Molecular Structure

Caption: Chemical structure of 6-amino-3,3-dimethylisobenzofuran-1(3H)-one.

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 6-amino-3,3-dimethylisobenzofuran-1(3H)-one. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals. It is crucial to underscore that while these predicted data are based on robust computational methods, experimental verification remains the gold standard for definitive structural elucidation. This guide serves as a valuable resource to anticipate spectral features and to design and interpret future experimental work on this important chemical entity.

References

  • Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • Breitmaier, E., & Voelter, W. (2009).
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Harris, R. K. (2009). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

  • eGyanKosh. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Chemical Instrumentation Facility. (2013). NMR Sample Preparation. Retrieved from [Link]

  • Rochester Institute of Technology. (n.d.). Shimadzu FT-IR Affinity Operating Procedure. Retrieved from [Link]

  • Professor Andrew Mills. (n.d.). FTIR (Spectrum One) - Standard Operating Procedure. Retrieved from [Link]

  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Horai, S. et al. (2010). SDBS-Compound-Information. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

  • NMRPredict. (n.d.). Download NMR Predict. Mestrelab Research. Retrieved from [Link]

  • nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 6-CMR-1 Measuring 13C NMR Spectra. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • eGyanKosh. (n.d.). Unit 14: 13C NMR Spectroscopy. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Karnatak University. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved from [Link]

  • Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one for Advanced Synthesis

Introduction: The Strategic Value of a Versatile Building Block In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular architectures with therapeutic potential is paramount. H...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular architectures with therapeutic potential is paramount. Heterocyclic compounds, particularly those containing the benzofuran scaffold, have consistently emerged as "privileged structures" due to their prevalence in biologically active natural products and approved pharmaceuticals.[1][2] Benzofuran derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anti-osteoporotic properties.[3][4][5]

This guide focuses on a particularly valuable building block: 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one (CAS 149331-22-6).[6] The strategic importance of this molecule lies in its unique combination of features:

  • A rigid 3,3-dimethyl-2-benzofuran-1-one core, which provides a stable and predictable three-dimensional framework.

  • A nucleophilic primary aromatic amine at the 6-position, which serves as a versatile synthetic handle for a multitude of chemical transformations.

The presence of the amino group allows for the straightforward introduction of diverse functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This application note provides detailed, field-proven protocols for two fundamental and high-impact transformations utilizing this building block: N-Acylation to form amides and N-Sulfonylation to form sulfonamides . These protocols are designed to be robust, reproducible, and serve as a foundational blueprint for researchers in organic synthesis and drug discovery.

Protocol 1: N-Acylation via Carboxylic Acid Coupling

Principle and Rationale

The formation of an amide bond is one of the most critical reactions in synthetic chemistry, central to the synthesis of peptides, polymers, and a vast number of pharmaceuticals.[7][8] This protocol details the coupling of the primary amine of our building block with a generic carboxylic acid using a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt).

Causality of Experimental Choices:

  • EDC (or WSCI): This water-soluble carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. Its water-soluble nature simplifies purification, as the urea byproduct can be easily removed with an aqueous wash.[9]

  • HOBt: The O-acylisourea intermediate is susceptible to racemization (if the carboxylic acid has a chiral center) and can rearrange to a stable N-acylurea byproduct. HOBt acts as a trapping agent, reacting with the intermediate to form an active ester. This HOBt-ester is more stable, less prone to racemization, and reacts efficiently with the amine to form the desired amide, improving overall yield and purity.[10]

  • Solvent (DMF/DCM): A polar aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) is chosen for its ability to dissolve all reactants and facilitate the reaction without interfering with the mechanism.

Experimental Workflow: N-Acylation

G cluster_reagents Reagents start_end start_end reagents reagents process process workup workup purify purify product product start Start: Weigh Reagents amine 6-Amino-3,3-dimethyl- 1,3-dihydro-2-benzofuran-1-one acid Carboxylic Acid (R-COOH) coupling EDC & HOBt dissolve Dissolve Amine, Acid, HOBt in Anhydrous DMF/DCM amine->dissolve acid->dissolve add_edc Add EDC solution Stir at 0 °C coupling->add_edc Add cool Cool to 0 °C (Ice Bath) dissolve->cool cool->add_edc react Warm to RT Stir 12-18h (Monitor by TLC) add_edc->react quench Quench with Water Extract with Ethyl Acetate react->quench wash Wash Organic Layer: 1. 5% LiCl (aq) to remove DMF 2. NaHCO3 (aq) 3. Brine quench->wash dry Dry over Na2SO4 Filter & Concentrate wash->dry purification Purify via Column Chromatography (Silica Gel) dry->purification final_product Final Product: N-Acylated Benzofuranone purification->final_product

Caption: Workflow for EDC/HOBt mediated N-acylation.

Detailed Step-by-Step Protocol

Materials:

  • 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one (1.0 eq)

  • Carboxylic Acid of choice (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one (1.0 eq), the selected carboxylic acid (1.1 eq), and HOBt (1.2 eq).

  • Solvation: Add anhydrous DCM or DMF to achieve a concentration of approximately 0.1 M with respect to the starting amine. Stir the mixture at room temperature until all solids dissolve.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Once cooled, add EDC·HCl (1.2 eq) portion-wise over 5 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide derivative.

Data Summary & Validation
ReagentMolar Eq.Purpose
6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one1.0Starting Material (Nucleophile)
Carboxylic Acid (R-COOH)1.1Acylating Agent
EDC·HCl1.2Coupling Reagent (Carboxyl Activator)
HOBt1.2Additive (Reduces side reactions)
Typical Yield: 75-95%Post-purification

Trustworthiness: Product identity should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect the disappearance of the amine (-NH₂) protons and the appearance of a new amide N-H singlet, typically downfield (δ 8-10 ppm).

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of the final product.

Protocol 2: Synthesis of Sulfonamides

Principle and Rationale

The sulfonamide functional group is a cornerstone of medicinal chemistry, famously present in antibacterial "sulfa drugs" and a wide range of modern therapeutics targeting conditions from diabetes to cancer.[11][12][13] The synthesis is typically straightforward, involving the nucleophilic attack of a primary or secondary amine on an electrophilic sulfonyl chloride.

Causality of Experimental Choices:

  • Sulfonyl Chloride (R-SO₂Cl): This is the activated form of the sulfonic acid, making the sulfur atom highly electrophilic and susceptible to attack by the amine.

  • Base (Pyridine or Triethylamine): The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base like pyridine is essential to neutralize this acid.[14][15] If not neutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine can also act as a nucleophilic catalyst in this transformation.

  • Solvent (DCM): Dichloromethane is an excellent solvent for this reaction as it is inert to the reaction conditions and readily dissolves both the starting materials and the organic base.

Experimental Workflow: N-Sulfonylation

G cluster_reagents Reagents start_end start_end reagents reagents process process workup workup purify purify product product start Start: Weigh Reagents amine 6-Amino-3,3-dimethyl- 1,3-dihydro-2-benzofuran-1-one sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) base Pyridine or TEA dissolve Dissolve Amine in DCM and Pyridine amine->dissolve add_sulfonyl Add Sulfonyl Chloride Dropwise sulfonyl_chloride->add_sulfonyl Add base->dissolve Add cool Cool to 0 °C (Ice Bath) dissolve->cool cool->add_sulfonyl react Warm to RT Stir 4-8h (Monitor by TLC) add_sulfonyl->react dilute Dilute with DCM react->dilute wash Wash Organic Layer: 1. 1M HCl (aq) to remove Pyridine 2. NaHCO3 (aq) 3. Brine dilute->wash dry Dry over MgSO4 Filter & Concentrate wash->dry purification Purify via Column Chromatography or Recrystallization dry->purification final_product Final Product: Sulfonamide Derivative purification->final_product

Caption: Workflow for N-Sulfonylation of an amine.

Detailed Step-by-Step Protocol

Materials:

  • 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one (1.0 eq)

  • Sulfonyl Chloride of choice (1.1 eq)

  • Pyridine (2.0-3.0 eq) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one (1.0 eq) in anhydrous DCM and pyridine (3.0 eq).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with stirring.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-8 hours, monitoring completion by TLC.

  • Workup: Dilute the reaction mixture with additional DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (2x, to remove excess pyridine), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude sulfonamide can be purified by flash column chromatography (silica gel) or, if the product is a stable solid, by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Summary & Validation
ReagentMolar Eq.Purpose
6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one1.0Starting Material (Nucleophile)
Sulfonyl Chloride (R-SO₂Cl)1.1Electrophile
Pyridine3.0Base and Catalyst
Typical Yield: 80-98%Post-purification

Trustworthiness:

  • ¹H NMR: Look for the disappearance of the amine protons and the appearance of a new sulfonamide N-H singlet, often in the δ 9-11 ppm range.

  • FT-IR: The spectrum should show characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS): Confirm the molecular weight with a clear [M+H]⁺ or [M-H]⁻ peak.

References

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC.
  • (PDF) Synthesis of 1,3-Dihydro-3-oxo-2-benzofuran-1-carboxylates via Intramolecular Cyclization of 2-[2-(Dimethoxymethyl)phenyl]- 2-hydroxyalkanoates Followed by Oxidation. ResearchGate.
  • CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil. Google Patents.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar.
  • A conventional new procedure for N-acylation of unprotected amino acids. PubMed.
  • Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate. PubMed.
  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PMC.
  • 3,3-Dimethyl-2-benzofuran-1(3H)-one. PMC.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • 6-Amino-3,3-dimethylisobenzofuran-1(3H)-one. ChemScene.
  • (PDF) N-Acylation in Combinatorial Chemistry. ResearchGate.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. ResearchGate.
  • Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Scholarship @ Claremont.
  • Enantioselective Synthesis of ᴅ-ɑ-Amino Amides. SYNFORM - Thieme Chemistry.
  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. Benchchem.
  • Mini review on important biological properties of benzofuran derivatives. MedCrave online.
  • EP1566376A1 - Preparation of amino acid amides. Google Patents.
  • Application Note and Protocol: Selective N-Acylation of 1-Aminopentan-3-ol. Benchchem.
  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure.
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository.
  • (3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}-1,3-dihydro-2-benzofuran-1-one. MilliporeSigma.
  • One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. Hilaris Publisher.

Sources

Application

How to use CAS 149331-22-6 in pan-cancer cysteine ligandability profiling

Application Note: Pan-Cancer Cysteine Ligandability Profiling using CAS 149331-22-6-Derived Covalent Probes Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Chemoproteomics and...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pan-Cancer Cysteine Ligandability Profiling using CAS 149331-22-6-Derived Covalent Probes

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Chemoproteomics and Targeted Therapeutics.

Scientific Rationale & The Role of CAS 149331-22-6

The transition from traditional reversible inhibitors to targeted covalent therapeutics has revolutionized oncology drug discovery. Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) has emerged as the gold standard for mapping the "ligandable" proteome, allowing researchers to interrogate thousands of reactive cysteines in their native biological contexts ().

However, the success of fragment-based covalent ligand discovery relies entirely on the structural diversity of the "scout probes" used. CAS 149331-22-6 (6-Amino-3,3-dimethylisobenzofuran-1(3H)-one) is a highly privileged building block in this arena.

The Causality of Scaffold Selection: By itself, CAS 149331-22-6 is an unreactive aniline. However, its rigid dimethylphthalide core provides a sterically demanding, geometrically unique 3D vector. When the primary amine is synthetically converted into a soft electrophile (such as an acrylamide), the resulting molecule (Probe-149331-A) exhibits distinct stereoelectronic properties. Unlike flexible, linear aliphatic probes, the bulky gem-dimethyl groups and planar lactone ring of this scaffold dictate highly specific pocket-binding preferences. This enables the probe to sample unique microenvironments across diverse cancer cell lines, uncovering heterogeneous, mutation-dependent cysteine ligandability that standard probes miss ().

Probe Synthesis: Activating the Scaffold

To utilize CAS 149331-22-6 in chemoproteomics, it must be converted into a cysteine-reactive scout probe. We utilize an acrylamide warhead rather than a chloroacetamide because acrylamides undergo a reversible-to-irreversible Michael addition that is highly sensitive to the local pKa and steric accessibility of the target cysteine, thereby minimizing non-specific background toxicity.

Protocol: Synthesis of Probe-149331-A

  • Reagent Preparation: Dissolve 1.0 eq (177.2 mg, 1.0 mmol) of CAS 149331-22-6 in 5 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 1.5 eq (260 µL) of N,N-diisopropylethylamine (DIPEA).

  • Electrophile Installation: Cool the reaction to 0°C. Dropwise, add 1.1 eq (90 µL) of acryloyl chloride. Causality: The slow addition at 0°C prevents the exothermic formation of bis-acylated side products.

  • Purification: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure acrylamide scout probe (Probe-149331-A).

The isoTOP-ABPP Profiling Workflow

This protocol relies on a competitive profiling strategy. We treat living cancer cells with Probe-149331-A, allowing it to covalently bind accessible cysteines. We then lyse the cells and "chase" the proteome with Desthiobiotin-Iodoacetamide (DBIA), a broad-spectrum reactive probe that tags all unreacted cysteines.

If Probe-149331-A successfully engaged a specific protein pocket, that cysteine is sterically blocked from DBIA labeling. This manifests as a quantitative loss of MS signal compared to a vehicle control.

Step-by-Step Methodology

Step 1: In Situ Cell Treatment

  • Grow a pan-cancer panel (e.g., A549, MCF7, K562) to 80% confluence in 15 cm dishes.

  • Treat cells with 20 µM of Probe-149331-A (in 0.1% DMSO) or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Causality: In situ treatment ensures that protein complexes, endogenous redox states, and native conformations are preserved during probe engagement.

Step 2: Proteome Extraction & DBIA Chase

  • Wash cells with cold PBS, harvest, and lyse via probe sonication in cold PBS.

  • Normalize protein concentrations to 2.0 mg/mL using a BCA assay.

  • Add 100 µM DBIA to the lysates and incubate for 1 hour at room temperature in the dark to label all residual free cysteines.

Step 3: Self-Validating Quality Control

  • Crucial Step: Before proceeding to mass spectrometry, run 10 µg of the DBIA-labeled proteome on an SDS-PAGE gel and perform a streptavidin-fluorophore blot.

  • Validation Logic: The vehicle lane must show robust pan-proteome labeling. The probe-treated lane should show an almost identical global pattern with only subtle band intensity reductions. A massive loss of global signal indicates non-specific probe toxicity or protein precipitation, invalidating the experiment.

Step 4: Enrichment and TMT Labeling

  • Precipitate proteins (methanol/chloroform) to remove excess DBIA.

  • Resuspend, reduce (DTT), and alkylate (Iodoacetamide) non-DBIA tagged cysteines.

  • Digest with Trypsin (1:50 w/w) overnight at 37°C.

  • Enrich DBIA-tagged peptides using Streptavidin agarose beads.

  • Label enriched peptides on-bead with Isobaric Tandem Mass Tags (TMTpro 16-plex) to allow multiplexed quantification across the cancer cell line panel.

  • Elute peptides using 50% acetonitrile / 0.1% TFA and analyze via LC-MS/MS (Orbitrap Eclipse).

Workflow A Pan-Cancer Cell Lines B Probe-149331-A In Situ Treatment A->B 20 µM, 1 hr C Lysis & DBIA Chase B->C Label free Cys D Streptavidin Enrichment C->D Trypsin Digestion E TMT Labeling & LC-MS/MS D->E Multiplexing

Caption: Competitive isoTOP-ABPP Workflow utilizing Probe-149331-A for pan-cancer cysteine profiling.

Data Presentation & Interpretation Logic

In chemoproteomics, ligandability is defined by the Competition Ratio ( R ), calculated as the TMT reporter ion intensity of the Vehicle divided by the Probe-treated sample.

  • R > 4.0 (>75% engagement): Highly ligandable cysteine.

  • R ≈ 1.0 (No change): Unliganded background.

To ensure the system is self-validating, the data analysis pipeline must monitor ubiquitous housekeeping cysteines (e.g., GAPDH C152). These hyper-reactive, non-ligandable cysteines must yield an R value of ~1.0. If GAPDH C152 shows R>4.0 , it indicates a systemic failure in the DBIA chase or normalization process.

DataLogic A Quantified Cysteines (LC-MS/MS Data) B Calculate Ratio (R) Vehicle / Probe A->B C R > 4.0 (>75% Engagement) B->C High Competition D R < 2.0 (<50% Engagement) B->D Low Competition E Highly Ligandable Target Identified C->E F Non-Ligandable Background D->F

Caption: Logical decision tree for identifying ligandable cysteines from TMT-multiplexed MS data.

Representative Quantitative Data Summary

The table below illustrates how Probe-149331-A data is structured across a pan-cancer panel, highlighting lineage-specific vulnerabilities.

Protein TargetCysteine ResidueA549 (Lung) R ValueMCF7 (Breast) R ValueK562 (Leukemia) R ValueInterpretation
KRAS Cys1185.2 (>80%)1.1 (No binding)1.2 (No binding)Lineage-specific ligandability (Redox/Mutation dependent)
NFκB1 Cys1056.1 (>83%)5.8 (>82%)4.9 (>79%)Pan-cancer highly ligandable pocket
GAPDH Cys1521.0 (Control)1.1 (Control)0.9 (Control)Internal Validation (System intact)
SOX10 Cys351.2 (No binding)1.0 (No binding)1.1 (No binding)Non-ligandable by the dimethylphthalide scaffold

Note: The rigid architecture of the CAS 149331-22-6 scaffold often reveals highly selective engagement profiles (e.g., KRAS C118 in specific redox environments) that are invisible to generic, flexible probes.

References

  • Backus, K. M., Correia, B. E., Lum, K. M., Forli, S., Horning, B. D., González-Páez, G. E., ... & Cravatt, B. F. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.[Link]

  • Takahashi, M., Chong, H. B., Zhang, S., Lazarov, M. J., Harry, S., Maynard, M., ... & Bar-Peled, L. (2024). "DrugMap: A quantitative pan-cancer analysis of cysteine ligandability." Cell (Preprint originally available via bioRxiv).[Link]

Method

Application Notes &amp; Protocols: A Modular Approach to the Synthesis of Novel Irreversible Kinase Inhibitors Utilizing a 6-Amino-3,3-dimethylisobenzofuran-1(3H)-one Scaffold

Abstract: The strategic design of targeted covalent inhibitors represents a frontier in medicinal chemistry, offering enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[1] This...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic design of targeted covalent inhibitors represents a frontier in medicinal chemistry, offering enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[1] This guide provides a comprehensive, modular framework for the synthesis of novel irreversible kinase inhibitors, using the versatile 6-amino-3,3-dimethylisobenzofuran-1(3H)-one as a core building block. We detail a robust, multi-step synthetic strategy that combines the installation of an electrophilic acrylamide "warhead" with palladium-catalyzed cross-coupling reactions to generate a library of potent inhibitors. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Introduction: The Rationale for Covalent Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] While traditional, reversible inhibitors have achieved significant clinical success, they can be limited by factors such as high ATP competition and the emergence of resistance mutations.

Irreversible inhibitors, by contrast, form a stable, covalent bond with a specific amino acid residue within the kinase's active site.[1] This approach offers several distinct advantages:

  • Enhanced Potency: Covalent bond formation can overcome weak initial binding affinity and high concentrations of the endogenous competitor, ATP.[1]

  • Prolonged Pharmacodynamics: The inhibitory effect persists even after the drug has been cleared from circulation, as the kinase is permanently inactivated.[1]

  • Overcoming Resistance: Covalent inhibitors can be designed to be effective against mutations that confer resistance to reversible inhibitors.[2]

The most common strategy for designing irreversible kinase inhibitors involves targeting a non-catalytic cysteine residue near the ATP-binding pocket.[3] An acrylamide moiety is frequently employed as the electrophilic "warhead," which undergoes a Michael addition reaction with the nucleophilic thiol group of the cysteine residue.[4][5]

The 6-amino-3,3-dimethylisobenzofuran-1(3H)-one scaffold provides an excellent starting point for building such inhibitors. Its primary amine serves as a handle for introducing the acrylamide warhead, while the isobenzofuranone core can be further functionalized to achieve selectivity and potency against specific kinase targets.[6][7]

Mechanism of Irreversible Inhibition

The designed inhibitors function by first binding non-covalently to the ATP pocket of the target kinase. This initial binding event orients the electrophilic acrylamide group in close proximity to a key cysteine residue (e.g., Cys797 in EGFR).[4] The nucleophilic thiol of the cysteine then attacks the β-carbon of the acrylamide in a Michael addition reaction, forming a stable covalent bond and rendering the enzyme permanently inactive.[8]

G cluster_0 Target Kinase cluster_1 Inhibitor Molecule Kinase_ATP_Pocket Kinase ATP Pocket Cys_SH Cysteine Residue (Cys-SH) (Nucleophile) Covalent_Complex Inactive Covalent Kinase-Inhibitor Adduct Inhibitor Irreversible Inhibitor Acrylamide_Warhead Acrylamide Warhead (Electrophile) Inhibitor->Acrylamide_Warhead Scaffold Recognition Scaffold (e.g., Isobenzofuranone) Inhibitor->Scaffold Acrylamide_Warhead->Cys_SH Michael Addition (Step 2) Scaffold->Kinase_ATP_Pocket Reversible Binding (Step 1)

Caption: Mechanism of covalent inhibition by an acrylamide-based inhibitor.

Experimental Design & Workflow

The synthesis of the target irreversible kinase inhibitors is designed as a modular, multi-step process. This allows for the generation of a diverse library of compounds by varying the components used in the final cross-coupling step.

G Start Starting Material: 6-Amino-3,3-dimethyl- isobenzofuran-1(3H)-one Step1 Step 1: Halogenation (e.g., Iodination) Start->Step1 Intermediate1 Intermediate 1: Halogenated Aminoisobenzofuranone Step1->Intermediate1 Step2 Step 2: Acylation (Installation of Acrylamide Warhead) Intermediate1->Step2 Intermediate2 Intermediate 2: Covalent Precursor Step2->Intermediate2 Step3 Step 3: Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Intermediate2->Step3 FinalProduct Final Product: Irreversible Kinase Inhibitor Step3->FinalProduct Characterization Characterization: NMR, LC-MS, HRMS FinalProduct->Characterization Assays Functional Evaluation: Biochemical & Cellular Assays FinalProduct->Assays

Caption: Overall experimental workflow for inhibitor synthesis and evaluation.

Detailed Synthesis Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Acryloyl chloride is highly corrosive and lachrymatory; handle with extreme care.

Protocol 3.1: Synthesis of 6-Amino-7-iodo-3,3-dimethylisobenzofuran-1(3H)-one (Intermediate 1)

Rationale: Introducing a halogen, such as iodine, onto the aromatic ring provides a reactive handle for subsequent palladium-catalyzed cross-coupling reactions. This is a crucial step for building molecular complexity and tuning the inhibitor's selectivity for different kinase targets. Iodination is chosen for its high reactivity in reactions like Suzuki and Sonogashira couplings.

  • Materials:

    • 6-Amino-3,3-dimethylisobenzofuran-1(3H)-one (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.1 eq)

    • Acetonitrile (anhydrous)

    • Argon or Nitrogen gas supply

    • Round-bottom flask, magnetic stirrer, and standard glassware

    • Ethyl acetate, saturated sodium thiosulfate solution, brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (Argon), add 6-amino-3,3-dimethylisobenzofuran-1(3H)-one (1.0 eq).

    • Dissolve the starting material in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Iodosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired iodinated intermediate.

Protocol 3.2: Synthesis of N-(7-iodo-3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-6-yl)acrylamide (Intermediate 2)

Rationale: This step installs the acrylamide "warhead" onto the scaffold. The acylation of the primary amine with acryloyl chloride is a rapid and efficient method to introduce the electrophilic Michael acceptor necessary for covalent bond formation.[9][10] Triethylamine is used as a non-nucleophilic base to neutralize the HCl generated during the reaction.[9]

  • Materials:

    • Intermediate 1 (1.0 eq)

    • Acryloyl chloride (1.2 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Argon or Nitrogen gas supply

    • Standard glassware, including an addition funnel

    • Saturated aqueous sodium bicarbonate solution, brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve Intermediate 1 (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add acryloyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise via an addition funnel over 30 minutes.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product is often sufficiently pure for the next step, but can be purified by silica gel chromatography if necessary.

Protocol 3.3: Synthesis of Final Irreversible Inhibitor via Suzuki Coupling

Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[11][12] This reaction allows for the "decoration" of the core scaffold with various aryl or heteroaryl fragments, which is critical for achieving high-affinity binding to the target kinase's ATP pocket.

  • Materials:

    • Intermediate 2 (1.0 eq)

    • Aryl or Heteroaryl boronic acid (e.g., pyridine-3-boronic acid) (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

    • Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

    • Argon or Nitrogen gas supply

    • Standard glassware for reflux/heating

    • Ethyl acetate, water, brine

    • Anhydrous sodium sulfate

    • Celite

  • Procedure:

    • In a reaction vessel, combine Intermediate 2 (1.0 eq), the selected boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Add the dioxane/water solvent system.

    • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final compound by silica gel chromatography or preparative HPLC to obtain the desired irreversible kinase inhibitor.

Data Presentation & Characterization

The successful synthesis of each compound must be confirmed by rigorous analytical characterization.

Table 1: Summary of Hypothetical Synthesis Data
StepProductStarting MaterialKey ReagentsTypical YieldAnalytical Confirmation
3.1 Intermediate 16-Amino-3,3-dimethylisobenzofuran-1(3H)-oneN-Iodosuccinimide75-85%¹H NMR, LC-MS
3.2 Intermediate 2Intermediate 1Acryloyl Chloride, TEA80-95%¹H NMR, LC-MS
3.3 Final InhibitorIntermediate 2Pyridine-3-boronic acid, Pd(PPh₃)₄, K₂CO₃50-70%¹H NMR, ¹³C NMR, HRMS
Analytical Characterization:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the intermediates and the final product. The appearance of signals corresponding to the acrylamide protons and the coupled aryl ring are key diagnostic markers.

  • Mass Spectrometry (MS): Low-resolution (LC-MS) should be used to monitor reaction progress. High-resolution mass spectrometry (HRMS) is required to confirm the exact mass and elemental composition of the final inhibitor, providing definitive proof of its identity.

Protocols for Functional Evaluation

Once the inhibitor is synthesized and characterized, its biological activity must be assessed.

Protocol 5.1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Rationale: This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀). It is the primary measure of the compound's potency. Time-dependent IC₅₀ assays are particularly useful for characterizing irreversible inhibitors.[13]

  • Methodology: A variety of commercial kits and platforms are available (e.g., ADP-Glo™, TR-FRET).[14] A general procedure is as follows:

    • Prepare a dilution series of the synthesized inhibitor in DMSO.

    • In a multi-well plate, add the recombinant target kinase enzyme, the appropriate peptide substrate, and ATP.

    • Add the inhibitor from the dilution series to the wells. Include controls with DMSO only (100% activity) and no enzyme (0% activity).

    • Incubate the plate for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C). For irreversible inhibitors, performing this assay at multiple pre-incubation times can reveal the time-dependent nature of the inhibition.[13][15]

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically quantifies the amount of phosphorylated substrate or the amount of ADP produced.

    • Read the signal (e.g., luminescence, fluorescence) on a plate reader.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 5.2: Intact Protein Mass Spectrometry for Covalent Adduct Formation

Rationale: To definitively prove that the inhibitor acts via a covalent mechanism, it is essential to directly observe the formation of the inhibitor-protein adduct. Intact protein mass spectrometry is a powerful tool for this purpose.[13]

  • Methodology:

    • Incubate the purified recombinant kinase with a molar excess (e.g., 5-10 fold) of the inhibitor at room temperature or 37 °C.

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction and desalt the protein sample using a C4 ZipTip or similar device.

    • Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).

    • Compare the mass of the protein at t=0 with the masses at later time points. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.

Conclusion

This guide outlines a versatile and scientifically grounded strategy for the preparation and evaluation of irreversible kinase inhibitors starting from 6-amino-3,3-dimethylisobenzofuran-1(3H)-one. The modular nature of the synthesis, particularly the use of palladium-catalyzed cross-coupling, provides a powerful platform for generating diverse chemical entities. By following these detailed protocols, researchers can synthesize novel covalent inhibitors and rigorously characterize their chemical properties and biological activity, contributing to the development of next-generation targeted therapeutics.

References

  • Reaction mechanism of Cys797 alkylation for acrylamide inhibitors of EGFR. (n.d.). ResearchGate. Retrieved from [Link]

  • Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. (2024). bioRxiv. Retrieved from [Link]

  • Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases. (2022). PubMed. Retrieved from [Link]

  • Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. (2025). PubMed. Retrieved from [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). PMC. Retrieved from [Link]

  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. (2023). Medium. Retrieved from [Link]

  • Biochemical assays for kinase activity detection. (2025). Celtarys. Retrieved from [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). PMC. Retrieved from [Link]

  • Irreversible Protein Kinase Inhibitors. (2011). PubMed. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Covalent Kinase Inhibitors: An Overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure and Characterization of a Covalent Inhibitor of Src Kinase. (2020). PMC. Retrieved from [Link]

  • Synthesis and Copolymerization of several N-substituted acrylamides. (n.d.). Baghdad Science Journal. Retrieved from [Link]

Sources

Application

Scale-up Synthesis and Process Optimization of 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one Derivatives

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Strategic Context & Mechanistic Rationale The 3,3-dimethylphthalide core is a privileged scaffold in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Strategic Context & Mechanistic Rationale

The 3,3-dimethylphthalide core is a privileged scaffold in medicinal chemistry. Specifically, the 6-amino derivative (6-amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one, CAS 149331-22-6) serves as a versatile nucleophilic handle for synthesizing acrylamide-based covalent warheads. These warheads are critical for targeting heterogeneous cysteine residues in oncology drug development, functioning as highly selective covalent kinase inhibitors and cysteine-reactive probes[1].

While discovery-stage routes often rely on rapid, low-yielding steps purified by flash chromatography, scaling this molecule requires strict control over reaction exotherms, regioselectivity, and catalytic efficiency. The foundational synthesis of the 3,3-dimethylphthalide core relies on the addition of methylmagnesium bromide to 2-acetylbenzoic acid[2]. For scale-up, starting from 2-acetylbenzoic acid rather than phthalic anhydride is preferred to prevent the formation of symmetrical diol byproducts, thereby maximizing atom economy.

Subsequent electrophilic aromatic nitration must be carefully controlled. Mechanistically, the oxygen atom at the C3a bridgehead acts as an ortho/para-directing activating group, while the C7a carbonyl is meta-directing and deactivating. This synergistic electronic effect heavily favors electrophilic attack at the C6 position. Finally, catalytic hydrogenation is employed over chemical reduction to eliminate heavy metal waste and ensure high-purity isolation of the target amine.

Process Logic & Synthetic Workflow

The following diagram maps the three-stage synthetic workflow, highlighting the critical in-process controls required to maintain E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) standards during scale-up.

SynthesisWorkflow SM 2-Acetylbenzoic Acid (Starting Material) Step1 Stage 1: Grignard Addition & Lactonization SM->Step1 MeMgBr, THF Int1 3,3-Dimethylisobenzofuran-1(3H)-one (Intermediate 1) Step1->Int1 Control1 Control: Exotherm Management (<20°C) Inverse Addition Strategy Step1->Control1 Step2 Stage 2: Electrophilic Aromatic Nitration Int1->Step2 HNO3 / H2SO4 Int2 6-Nitro-3,3-dimethylisobenzofuran-1(3H)-one (Intermediate 2) Step2->Int2 Control2 Control: Regioselectivity via Steric/Electronic Directing Step2->Control2 Step3 Stage 3: Catalytic Hydrogenation Int2->Step3 H2 (g), Pd/C, EtOAc Prod 6-Amino-3,3-dimethylisobenzofuran-1(3H)-one (Target API Intermediate) Step3->Prod Control3 Control: Pd/C Catalyst, Avoid Ring Opening Step3->Control3

Figure 1: Three-stage scale-up workflow and process controls for 6-amino-phthalide synthesis.

Step-by-Step Scale-Up Protocols & Causality

Stage 1: Grignard Addition & Lactonization
  • Causality Focus: Inverse addition of the Grignard reagent to the carboxylate salt prevents localized over-concentration, mitigating the risk of over-alkylation. The acidic quench is not merely for neutralization; it actively drives the spontaneous cyclization of the intermediate tertiary alcohol into the highly stable lactone ring[2].

  • Protocol:

    • Charge a dry, N₂-flushed 5 L jacketed reactor with 2-acetylbenzoic acid (500 g, 3.05 mol) and anhydrous THF (2.5 L).

    • Cool the solution to 0°C. Slowly add a 3M solution of MeMgBr in diethyl ether (2.2 L, 6.6 mol) dropwise over 3 hours, utilizing jacket cooling to maintain the internal temperature strictly below 20°C.

    • Self-Validation Step: Monitor the reaction via HPLC. The reaction is deemed complete when the 2-acetylbenzoic acid peak is <1% AUC.

    • Quench the reaction by transferring the mixture via cannula into a vigorously stirred solution of 2M HCl (3 L) at 0°C.

    • Extract the aqueous layer with Ethyl Acetate (2 x 1 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 3,3-dimethylisobenzofuran-1(3H)-one as a pale yellow oil (approx. 450 g, 91% yield).

Stage 2: Regioselective Nitration
  • Causality Focus: The use of a pre-cooled mixed acid system (HNO₃/H₂SO₄) is critical. Exceeding 5°C provides enough thermal energy to overcome the activation barrier for dinitration and oxidative degradation of the lactone ring.

  • Protocol:

    • Charge a 3 L jacketed reactor with concentrated H₂SO₄ (1.2 L) and cool to -5°C.

    • Add 3,3-dimethylisobenzofuran-1(3H)-one (400 g, 2.47 mol) dropwise, ensuring complete dissolution.

    • Prepare a nitrating mixture of fuming HNO₃ (115 mL, 2.71 mol, 1.1 eq) and concentrated H₂SO₄ (115 mL). Add this mixture to the reactor dropwise over 4 hours. Maintain internal temperature strictly between 0°C and 5°C.

    • Self-Validation Step: Pull an aliquot, quench in ice water, and extract with EtOAc. GC-MS must confirm >98% conversion to the mono-nitrated product with <2% dinitration.

    • Pour the reaction mixture over crushed ice (4 kg) with vigorous mechanical stirring. The product will precipitate as a solid.

    • Filter the solid, wash extensively with cold water until the filtrate pH is >5, and dry in a vacuum oven at 40°C to yield 6-nitro-3,3-dimethylisobenzofuran-1(3H)-one (480 g, 94% yield).

Stage 3: Catalytic Hydrogenation
  • Causality Focus: Ethyl acetate is selected as the solvent instead of methanol to prevent transesterification and ring-opening of the lactone under prolonged heating. Low catalyst loading (1-2.5 wt%) prevents over-reduction and hydrogenolysis of the benzylic C-O bond.

  • Protocol:

    • In a 2 L Parr autoclave, suspend 6-nitro-3,3-dimethylisobenzofuran-1(3H)-one (400 g, 1.93 mol) in Ethyl Acetate (1.5 L).

    • Carefully add 10% Pd/C (10 g, 2.5 wt% loading) under a steady stream of N₂.

    • Seal the autoclave, purge with N₂ three times, and then purge with H₂ three times.

    • Pressurize the vessel to 45 psi with H₂ and stir at 600 rpm at 25°C. The reaction is moderately exothermic; use cooling coils to maintain temperature <30°C.

    • Self-Validation Step: Monitor H₂ uptake. The reaction is complete when pressure stabilizes for >30 minutes. Verify via HPLC (absence of nitro intermediate and hydroxylamine byproducts).

    • Vent the H₂ gas and purge the vessel with N₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate to approximately 400 mL, add heptane (400 mL), and cool to 0°C to crystallize the product.

    • Filter and dry to obtain 6-amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one as an off-white crystalline solid (320 g, 93% yield).

Quantitative Process Optimization

To ensure reproducibility across different manufacturing scales, the following quantitative parameters were established during process development.

Table 1: Optimization of Nitration Temperature and Acid Equivalents

Temperature (°C)HNO₃ (equiv)H₂SO₄ (equiv)Conversion (%)6-Nitro Regioselectivity (%)
-10 to 01.055.085>98
0 to 5 1.10 5.0 98 96
10 to 151.105.0>9982 (dinitration observed)
0 to 51.505.0>9975 (dinitration observed)

Table 2: Hydrogenation Scale-up Parameters (100 g to 1 kg scale)

ScaleCatalyst Loading (10% Pd/C)H₂ Pressure (psi)SolventRxn Time (h)Isolated Yield (%)
100 g5.0 wt%30EtOAc494
500 g2.5 wt%45EtOAc695
1 kg1.0 wt%60EtOAc893

References

  • DrugMap: A quantitative pan-cancer analysis of cysteine ligandability bioRxiv
  • The Preparation of 3,3-Dimethylphthalide and Several of its Derivatives Journal of the American Chemical Society - ACS Public
  • 6-amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one (CAS 149331-22-6) Sigma-Aldrich

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amide Couplings with 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one

Welcome to the technical support center for troubleshooting amide coupling reactions involving 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one. This guide is designed for researchers, medicinal chemists, and process...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting amide coupling reactions involving 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve common issues encountered when using this sterically hindered and electronically-rich aniline. The unique structure of this amine presents specific challenges that often cause standard coupling protocols to underperform.[1][2] This resource provides detailed, field-proven insights and systematic protocols to improve reaction yields and product purity.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial problems encountered during the amide coupling process.

Q1: I am observing very low to no conversion of my starting materials. What are the most likely causes?

A1: This is a frequent issue when working with sterically hindered anilines like 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one. The primary causes typically fall into three categories:

  • Inadequate Activation of the Carboxylic Acid: The activated intermediate (e.g., active ester, acylisourea) may not be reactive enough to overcome the high activation energy required for the bulky amine to attack.[3][4] Alternatively, the activated species may decompose or participate in side reactions before coupling can occur.[5]

  • Reduced Nucleophilicity and Steric Hindrance of the Amine: The gem-dimethyl groups adjacent to the lactone moiety, combined with the aromatic ring, create significant steric bulk around the amino group. This physically impedes the approach of the activated carboxylic acid.[1][5]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and concentration play a critical role.[6] For example, an inappropriate solvent may not sufficiently solubilize the reagents, or the chosen base may not be strong enough or may be too sterically hindered itself.[7][8]

Q2: My reaction is producing multiple byproducts, leading to a low yield of the desired amide and difficult purification. What are these side reactions?

A2: Several side reactions can compete with the desired amide bond formation, especially in challenging couplings. Key culprits include:

  • N-Acylurea Formation: When using carbodiimide reagents like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct if the amine is not nucleophilic enough to intercept it quickly.[3][9][10] This is a common dead-end for the activated acid.

  • Guanidinylation of the Amine: Uronium/aminium-based coupling reagents like HATU or HBTU can react directly with the amine to form a guanidinium byproduct, consuming the amine starting material.[3][9][11] This is more prevalent when the amine is highly nucleophilic, but can occur in sluggish reactions where the concentration of unreacted amine is high for extended periods.

  • Racemization: If your carboxylic acid contains a chiral center (especially an α-amino acid), racemization can occur. This typically proceeds through the formation of an oxazolone intermediate.[3] The use of additives like HOBt or HOAt is crucial to suppress this side reaction.[3][12] HOAt is generally considered more effective than HOBt in preventing racemization.[3]

Q3: How do I select the most appropriate coupling reagent for this hindered amine?

A3: The choice of coupling reagent is critical.[7][13] For a challenging substrate like 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one, you must often move beyond standard carbodiimide methods to more potent activating agents.

Below is a comparative table of common coupling reagents to guide your selection.

Coupling ReagentClassTypical Performance with Hindered AminesKey AdvantagesPotential Drawbacks
EDC/HOBt CarbodiimideModerateCost-effective; water-soluble urea byproduct is easily removed during workup.[9][12]Often insufficient for highly hindered substrates; risk of N-acylurea formation and racemization.[9][10]
HATU Uronium/AminiumHighHighly efficient with fast reaction times; low rates of epimerization.[9][12][14] Particularly effective for sterically demanding couplings.[12]More expensive; can cause guanidinylation of the amine; byproduct (tetramethylurea) can be difficult to remove.[9][14]
COMU Uronium/AminiumVery HighExhibits greater or equal efficiency compared to HATU with reduced epimerization.[15] Byproducts are more water-soluble, simplifying purification.[15]Higher cost; can have limited stability in DMF solutions over time.[15]
T3P® (Propanephosphonic Acid Anhydride) Phosphonic AnhydrideHigh to Very HighExcellent for difficult couplings with high yields and very low epimerization.[9][16] Byproducts are water-soluble and easily removed.[16]Requires careful stoichiometry and base selection.
Acyl Fluoride (in situ) Acyl HalideVery HighHighly reactive intermediates that are very effective for coupling both sterically hindered and electron-deficient amines, often succeeding where other methods fail.[1][2][17]Requires an additional activation step (e.g., using Cyanuric Fluoride or PyFluor).

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations to systematically optimize your reaction.

Guide 1: Optimizing Carboxylic Acid Activation

The first critical step is ensuring the efficient and rapid formation of a highly reactive intermediate.

G cluster_0 Carboxylic Acid Activation Pathway cluster_1 Amide Formation Acid Carboxylic Acid (R-COOH) ActiveEster Highly Reactive OAt-Active Ester Acid->ActiveEster Attacks Base Base (e.g., DIPEA) Base->Acid Deprotonates CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Forms Amide Desired Amide Product ActiveEster->Amide Nucleophilic Attack Amine Hindered Amine (Ar-NH2) Amine->ActiveEster Byproduct Byproduct (e.g., HOAt)

Caption: A decision-tree workflow for troubleshooting poor amide coupling yields.

Base and Solvent Selection:

The reaction environment dictates the reactivity of both the activated ester and the amine. The ideal combination enhances solubility and facilitates the reaction without participating in side reactions.

ParameterOptionsConsiderations for Hindered Couplings
Base DIPEA, Triethylamine (TEA), 2,4,6-Collidine, N-Methylmorpholine (NMM)A non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine is preferred. [3][10]They are effective at deprotonating the carboxylic acid and scavenging the HCl byproduct without competing as a nucleophile. Collidine is less basic but can be effective in sensitive reactions.
Solvent Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Polar aprotic solvents like DMF or NMP are generally superior for difficult couplings. [7][8]They effectively solvate the charged intermediates and can be heated to higher temperatures to overcome activation barriers. Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediates. [18]

Part 3: Advanced Strategies for Exceptionally Difficult Couplings

When standard and optimized uronium-salt methods fail, more advanced and potent strategies are required.

Strategy 1: Acyl Fluoride Formation

For the most challenging substrates, converting the carboxylic acid to a highly reactive acyl fluoride intermediate can provide the necessary electrophilicity to react with the poorly nucleophilic amine. [2][17] Protocol Overview:

  • Fluoride Formation: The carboxylic acid is first treated with a fluorinating agent such as Cyanuric Fluoride or BTFFH in the presence of a base like DIPEA. This reaction is typically rapid at room temperature.

  • Amine Addition: The hindered amine is then added to the solution containing the in situ generated acyl fluoride.

  • Heating: The reaction mixture is often heated (e.g., 80 °C) to drive the coupling to completion. [5]This method has proven effective for couplings that yield only trace product with standard methods. [2]

Strategy 2: The Use of COMU and T3P®
  • COMU: This reagent combines the activating power of uronium salts with the benefits of OxymaPure as an additive. It is highly effective and its byproducts are generally easier to remove via aqueous workup than those from HATU. [15]For difficult couplings, using COMU with only 1 equivalent of base can sometimes improve performance. [15]* T3P®: This phosphonic anhydride is a powerful, non-toxic water-scavenging agent that promotes amide bond formation with very low epimerization. [16]It is particularly well-suited for large-scale synthesis due to the ease of workup, as the phosphate byproducts are readily removed with a basic wash. [16][19] By systematically addressing issues of activation, nucleophilicity, and reaction conditions, and by escalating to more powerful reagents when necessary, researchers can successfully improve the yield of amide couplings with the challenging 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one substrate.

References

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Optimize Amide Bond Formation for Increased Yield Efficiency. Patsnap Eureka. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • Amide Synthesis Efficiency: Impact of Solvent Choice on Yields. Patsnap Eureka. [Link]

  • A Cross-Coupling Approach to Amide Bond Formation from Esters. ACS Catalysis. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • Side reactions with HBTU amide coupling? Reddit. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. PubMed. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Why did my amide syntesis does not work? ResearchGate. [Link]

  • Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Optimization studies of an amide coupling reaction with anilines. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Does reagent and reaction solvent order impact product yield and purity? Biotage. [Link]

  • Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. PubMed. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]

  • T3P-Pyridine Amide Coupling Method. Scribd. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Stereochemical Aspects of T3P Amidations. Organic Process Research & Development. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC. [Link]

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Optimization

Overcoming steric hindrance during 6-amino-3,3-dimethylisobenzofuran-1(3H)-one derivatization

Welcome to the technical support center for the derivatization of 6-amino-3,3-dimethylisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 6-amino-3,3-dimethylisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges associated with this sterically hindered scaffold.

Introduction: The Challenge of Steric Hindrance

The 6-amino-3,3-dimethylisobenzofuran-1(3H)-one scaffold is a valuable building block in medicinal chemistry.[1][2] However, the gem-dimethyl group at the 3-position introduces significant steric hindrance, which can impede reactions at the 6-amino position. This steric bulk shields the nitrogen atom, reducing its nucleophilicity and hindering the approach of electrophiles.[3] This guide provides strategies and protocols to overcome these challenges and achieve successful derivatization.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with 6-amino-3,3-dimethylisobenzofuran-1(3H)-one is showing low to no conversion. What's the likely cause?

A: This is a classic issue of steric hindrance. The gem-dimethyl group restricts access to the amino group, making it a poor nucleophile.[3][4] Several factors could be at play:

  • Insufficiently Reactive Acylating Agent: Standard reagents like acetic anhydride may not be electrophilic enough to overcome the steric barrier.[3][5]

  • Suboptimal Reaction Conditions: Room temperature reactions are often too slow. Increased temperature is frequently necessary to provide the activation energy needed to overcome the steric hindrance.[4][6]

  • Absence of a Catalyst: For highly hindered amines, a catalyst is often essential to activate the acylating agent.[3]

Q2: I'm observing multiple byproducts in my reaction. What could be the cause?

A: The formation of multiple products can stem from side reactions or degradation of starting materials under harsh conditions.[6] If you are using high temperatures or highly reactive reagents, consider that your starting material or desired product might not be stable under those conditions. Careful monitoring by TLC or LC-MS is crucial to identify the optimal reaction time and prevent degradation.

Q3: Should I use an acyl chloride or an acid anhydride for acylation?

A: For sterically hindered anilines, acyl chlorides are generally more reactive than acid anhydrides and are often the preferred choice.[3] However, acid anhydrides can be effective, particularly when paired with a potent catalyst and/or elevated temperatures.[3] The choice may also depend on the stability and commercial availability of the specific acylating agent.

Q4: What is the role of the gem-dimethyl group in influencing reactivity?

A: This is an example of the Thorpe-Ingold effect, or gem-dimethyl effect. The two methyl groups at the 3-position compress the bond angle of the isobenzofuranone ring.[7] This can influence the conformation of the molecule and, in this case, contributes to the steric shielding of the 6-amino group. While often used to promote cyclization reactions, here it presents a challenge for intermolecular reactions at the amino position.[7][8]

Troubleshooting Guide

This section provides a structured approach to overcoming common issues encountered during the derivatization of 6-amino-3,3-dimethylisobenzofuran-1(3H)-one.

Issue 1: Low or No Product Yield in Acylation Reactions
Potential CauseTroubleshooting SuggestionRationale
Insufficient Reagent Reactivity Switch from an acid anhydride to a more reactive acyl chloride.[3][5]Acyl chlorides are more electrophilic and can more effectively overcome the low nucleophilicity of the hindered amine.[3]
Inadequate Reaction Temperature Increase the reaction temperature. Consider using microwave irradiation for rapid and efficient heating.[9][10][11][12][13]Higher temperatures provide the necessary activation energy to overcome the steric barrier.[4][6] Microwave heating can significantly shorten reaction times and improve yields.[9][11]
Lack of a Catalyst Employ a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP).[3] For very challenging substrates, consider using a peptide coupling reagent like HATU.[3][14]DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is a more potent acylating species.[3] Peptide coupling reagents are designed to work with sterically demanding couplings.[6][14]
Solvent Effects Screen different solvents. Aprotic polar solvents like DMF or NMP can be effective.The choice of solvent can influence reagent solubility and reaction kinetics.
Issue 2: Alternative Strategies for Amide Bond Formation

When standard acylation methods fail, more robust amide bond formation protocols are necessary.

StrategyDescriptionKey Advantages
Carbodiimide-Based Coupling Use a carbodiimide like EDC in combination with an additive like HOBt or HOAt.[15][16]A versatile and widely used method in medicinal chemistry. The addition of HOBt/HOAt suppresses side reactions and can improve yields.[16]
Acyl Fluoride-Mediated Coupling In-situ formation of a highly reactive acyl fluoride intermediate, followed by coupling with the amine, often at elevated temperatures.[17][18][19][20]This method has been shown to be efficient for coupling sterically hindered substrates and electron-deficient amines where standard methods have failed.[17][18][19]
Phosphonium and Aminium/Uronium Salt Reagents Employ powerful coupling reagents such as PyAOP, PyBOP, HATU, or HBTU.[6][14][21]These reagents are highly effective for sterically demanding couplings and can often succeed where other methods fail.[6][14]

Experimental Protocols

Protocol 1: General N-Acetylation using Acetyl Chloride

This protocol is a starting point for the acylation of 6-amino-3,3-dimethylisobenzofuran-1(3H)-one.

Protocol1 cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve 6-amino-3,3-dimethylisobenzofuran-1(3H)-one (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.5 eq) in anhydrous DCM or THF. cool Cool the solution to 0 °C in an ice bath. start->cool add_reagent Add a solution of acetyl chloride (1.1 eq) in the same anhydrous solvent dropwise. cool->add_reagent warm_stir Allow to warm to room temperature and stir. Monitor by TLC. add_reagent->warm_stir quench Quench the reaction by slowly adding water. warm_stir->quench extract Transfer to a separatory funnel. Wash with dilute HCl, sat. NaHCO3, and brine. quench->extract dry_isolate Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. extract->dry_isolate purify Purify the crude product by column chromatography or recrystallization. dry_isolate->purify

Caption: Microwave-assisted acylation workflow.

  • Setup: In a microwave-safe vial, combine 6-amino-3,3-dimethylisobenzofuran-1(3H)-one (1.0 eq), the acylating agent (e.g., acetic anhydride, 1.2 eq), and a suitable high-boiling solvent (e.g., DMF, NMP). A catalyst can also be added if necessary.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). [9][11]Monitor the reaction progress by TLC or LC-MS after a short initial irradiation time to optimize the reaction duration.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualization of Key Concepts

Steric Hindrance in 6-amino-3,3-dimethylisobenzofuran-1(3H)-one

dot

StericHindrance Steric Hindrance Diagram cluster_molecule cluster_interaction A 6-amino-3,3-dimethylisobenzofuran-1(3H)-one C Steric Clash B Electrophile (e.g., Acylating Agent) B->A Approach hindered

Caption: Steric clash between the electrophile and the hindered amine.

This diagram illustrates how the bulky gem-dimethyl group on the isobenzofuranone ring sterically hinders the approach of an electrophile to the 6-amino group, thereby reducing its reactivity.

Conclusion

Successfully derivatizing 6-amino-3,3-dimethylisobenzofuran-1(3H)-one requires a strategic approach to overcome the inherent steric hindrance. By carefully selecting more reactive reagents, optimizing reaction conditions with elevated temperatures or microwave irradiation, and employing suitable catalysts or advanced coupling agents, researchers can effectively functionalize this valuable scaffold for applications in drug discovery and development.

References

  • Benchchem.
  • Benchchem.
  • Benchchem. Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
  • Benchchem.
  • Silva, V. L. M., et al. "Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors." Molecules, vol. 26, no. 1, 2021, p. 194. PubMed Central, [Link].

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, vol. 14, no. 2, 2016, pp. 430-3. University of Copenhagen Research Portal, [Link].

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Troubleshooting

Optimizing EDC/HOAt reaction time for CAS 149331-22-6 in covalent ligand synthesis

Technical Support Center: EDC/HOAt Coupling for Covalent Ligand Synthesis Welcome to the technical support center for advanced amide coupling strategies. This guide is designed for researchers, medicinal chemists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: EDC/HOAt Coupling for Covalent Ligand Synthesis

Welcome to the technical support center for advanced amide coupling strategies. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex molecules, specifically focusing on the optimization of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxy-7-azabenzotriazole (HOAt) mediated reactions for covalent ligand synthesis, with a representative focus on structures akin to CAS 149331-22-6. Our goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting frameworks to empower your research.

Frequently Asked Questions (FAQs): The Fundamentals of EDC/HOAt Coupling

This section addresses the foundational questions researchers frequently ask about the EDC/HOAt coupling system. Understanding these principles is the first step toward effective optimization and troubleshooting.

Q1: What is the precise role of each component—EDC and HOAt—in the amide bond formation?

A1: EDC and HOAt work in a two-step activation process to facilitate amide bond formation, which is kinetically slow without a catalyst.[1]

  • EDC (The Activator): EDC is a water-soluble carbodiimide that initiates the reaction. It reacts with the carboxyl group of your acid to form a highly reactive, but unstable, O-acylisourea intermediate.[2][3][4] This intermediate is susceptible to hydrolysis and rearrangement into an unreactive N-acylurea byproduct, which is a common source of yield loss.[5][6]

  • HOAt (The Stabilizer & Enhancer): This is where the additive, HOAt, becomes critical. As a superior nucleophile, HOAt rapidly intercepts the unstable O-acylisourea intermediate. This forms a more stable and highly reactive HOAt-ester.[1][7] This active ester is then readily attacked by the primary or secondary amine to form the desired amide bond, regenerating HOAt in the process.[8] The key advantage of HOAt is its ability to suppress side reactions and accelerate the coupling.[5][9]

Q2: Why is HOAt often preferred over the more traditional HOBt?

A2: HOAt (1-Hydroxy-7-azabenzotriazole) is structurally similar to HOBt (1-Hydroxybenzotriazole) but contains an additional nitrogen atom in its pyridine ring. This modification has significant chemical consequences:

  • Increased Reactivity: The nitrogen at the 7-position acts as an electron-withdrawing group, making HOAt a better leaving group and accelerating the rate of aminolysis.[7][10]

  • Reduced Racemization: For chiral carboxylic acids, particularly amino acids, the pyridine nitrogen in HOAt can participate in a "neighboring group effect," which helps to stabilize the active ester and significantly reduce the risk of epimerization (loss of stereochemical purity) compared to HOBt.

  • Higher Yields: The combination of faster coupling rates and suppression of side reactions often translates to higher overall yields, especially in challenging couplings involving sterically hindered or electron-deficient substrates.[9][11]

Q3: What are the most common side reactions in an EDC/HOAt coupling, and how can I minimize them?

A3: The primary side reactions are the formation of an N-acylurea byproduct and racemization of chiral centers.

  • N-acylurea Formation: This occurs when the initial O-acylisourea intermediate, instead of reacting with the amine or HOAt, undergoes an intramolecular rearrangement.[5][6][12] This is more prevalent if the amine nucleophile is weak or sterically hindered, or if the reaction is allowed to proceed for too long at elevated temperatures.

    • Mitigation: The most effective strategy is the use of HOAt, which rapidly converts the O-acylisourea to the more stable active ester, outcompeting the rearrangement.[6] Ensuring your amine is present and reactive (e.g., by using a non-nucleophilic base to deprotonate an amine salt) is also crucial.[13]

  • Racemization: For chiral acids, the activated intermediate can form an oxazolone, which can lead to a loss of stereochemical integrity.[1][6]

    • Mitigation: HOAt is highly effective at suppressing racemization.[5][9] Additionally, running the reaction at lower temperatures (e.g., starting at 0 °C and slowly warming to room temperature) can minimize this side reaction.[5][14]

Visualizing the Core Mechanism and Workflow

To better understand the process, the following diagrams illustrate the chemical pathway and a logical workflow for troubleshooting common experimental issues.

EDC_HOAt_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Urea Urea Byproduct O_Acylisourea->CarboxylicAcid Hydrolysis N_Acylurea N-Acylurea Byproduct (Inactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOAt_Ester HOAt Active Ester (Stable & Reactive) O_Acylisourea->HOAt_Ester + HOAt (Fast) HOAt HOAt HOAt->HOAt_Ester Amide Amide Product (R-CONH-R') HOAt_Ester->Amide + Amine (Desired Path) HOAt_Ester->Urea + Urea Amine Amine (R'-NH2) Amine->Amide

Caption: The EDC/HOAt reaction pathway.

Troubleshooting_Workflow Start Problem: Low Yield / Incomplete Reaction CheckReagents 1. Check Reagents Start->CheckReagents CheckConditions 2. Check Conditions Start->CheckConditions CheckStoichiometry 3. Check Stoichiometry Start->CheckStoichiometry Sol_Reagents1 Is EDC fresh? (Moisture sensitive) CheckReagents->Sol_Reagents1 Quality? Sol_Reagents2 Are solvents anhydrous? CheckReagents->Sol_Reagents2 Purity? Sol_Conditions1 Is pH optimal? (Use non-nucleophilic base, e.g., DIPEA) CheckConditions->Sol_Conditions1 Base/pH? Sol_Conditions2 Is temperature too low/high? CheckConditions->Sol_Conditions2 Temp/Time? Sol_Stoichiometry1 Are equivalents correct? (e.g., Amine: 1.1-1.2 eq) CheckStoichiometry->Sol_Stoichiometry1 Equivalents? Sol_Stoichiometry2 Is base sufficient for amine salts? CheckStoichiometry->Sol_Stoichiometry2 Amine form? Outcome Reaction Optimized Sol_Reagents1->Outcome Sol_Reagents2->Outcome Sol_Conditions1->Outcome Sol_Conditions2->Outcome Sol_Stoichiometry1->Outcome Sol_Stoichiometry2->Outcome

Caption: A logical workflow for troubleshooting coupling reactions.

Troubleshooting Guide: From Problem to Solution

Q4: My reaction is very slow, or stalls completely with starting material still present. What are the likely causes?

A4: A sluggish reaction is a common issue, often pointing to problems with activation or nucleophilicity.

  • Cause 1: Inactive Reagents. EDC is highly sensitive to moisture and can degrade upon storage.[13] Anhydrous solvents are critical; trace water can hydrolyze the O-acylisourea intermediate.[3][15]

    • Solution: Use a fresh bottle of EDC or EDC stored properly under inert gas in a desiccator. Ensure solvents like DMF or DCM are anhydrous.

  • Cause 2: Incorrect pH or Insufficient Base. The coupling reaction requires the amine to be in its free-base form to be nucleophilic. If your amine is a hydrochloride or other salt, it must be neutralized.[13] The overall reaction is often most efficient at a slightly basic pH (7-9).[2][13]

    • Solution: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). If your amine is an HCl salt, add at least 2.0-2.5 equivalents of the base: one to neutralize the salt and another to facilitate the coupling.[13]

  • Cause 3: Steric Hindrance. If either the carboxylic acid or the amine is sterically bulky, the reaction rate will be significantly slower.[1][11]

    • Solution: Increase the reaction time (from 12 hours up to 24-48 hours) and/or modestly increase the temperature (e.g., from room temperature to 40 °C).[13][16] You may also need to increase the equivalents of the coupling reagents. For extremely challenging couplings, consider a more potent uronium-based reagent like HATU.[1][6]

Q5: My LC-MS shows the desired product mass, but the yield after workup and chromatography is very low. Why?

A5: This often points to issues during the workup and purification stages, or the formation of difficult-to-separate byproducts.

  • Cause 1: Byproduct Contamination. The urea byproduct from EDC, while water-soluble, can sometimes contaminate the organic layer, especially if emulsions form during the aqueous wash.[1][13] Unreacted HOAt can also be difficult to remove.

    • Solution: Perform a thorough aqueous workup. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or 5% LiCl solution) to remove the urea byproduct and excess base, followed by a weak base (e.g., saturated NaHCO₃) to remove unreacted acid and HOAt, and finally with brine.[1][17]

  • Cause 2: Product Solubility. Your covalent ligand may have partial solubility in the aqueous phase, leading to loss during extraction.

    • Solution: Minimize the number of aqueous washes or use saturated salt solutions (brine) to decrease the solubility of your organic product in the aqueous layer. Back-extract the combined aqueous layers with your organic solvent to recover any lost product.

  • Cause 3: Adsorption on Silica Gel. Polar amide products can sometimes streak or irreversibly bind to silica gel during column chromatography.

    • Solution: Try a different solvent system for your column, such as adding a small amount (0.5-1%) of triethylamine or acetic acid to the mobile phase to improve elution. Alternatively, consider reverse-phase chromatography if your product is sufficiently non-polar.

Optimized Protocol: Covalent Ligand Synthesis (Representative)

This section provides a detailed, field-proven protocol for the synthesis of a covalent ligand, using the coupling of a carboxylic acid "core" to an amine-bearing an electrophilic "warhead" as a model.

Objective: To couple a carboxylic acid building block to an amine containing a reactive electrophile (e.g., an acrylamide or chloroacetamide) typical in the synthesis of covalent inhibitors.[18][19]

Reaction Parameters & Optimization Table
ParameterStarting PointOptimization RangeRationale
Carboxylic Acid 1.0 eq(Limiting Reagent)The core scaffold of the molecule.
Amine 1.1 eq1.0 - 1.5 eqA slight excess ensures complete consumption of the more valuable acid.[13]
EDC·HCl 1.5 eq1.2 - 2.0 eqEnsures efficient initial activation. Excess is removed during workup.[20]
HOAt 1.2 eq1.0 - 1.5 eqStoichiometric amount is needed to efficiently form the active ester.
DIPEA 3.0 eq2.5 - 5.0 eqEnsures a basic environment and neutralizes any amine salts.[21][22]
Solvent Anhydrous DMFDCM, AcetonitrileDMF is excellent for solubility, but DCM can sometimes reduce side reactions.[17]
Temperature 0 °C to RT0 °C to 40 °CStart cold to minimize side reactions during activation, then warm to drive to completion.[14][23]
Time 16 hours8 - 24 hoursMonitor by TLC or LC-MS to determine the optimal endpoint.[1]
Step-by-Step Experimental Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the Carboxylic Acid (1.0 eq) and HOAt (1.2 eq).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Stir the mixture until all solids are dissolved.

  • Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) in one portion. Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step allows for the efficient formation of the HOAt-ester.[20]

  • Amine Addition: In a separate vial, dissolve the Amine (1.1 eq) in a small amount of anhydrous DMF. Add this solution to the reaction flask, followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the limiting starting material.

  • Workup - Quenching & Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc) or another suitable organic solvent.

    • Wash the organic phase sequentially with:

      • 1N HCl (2x) or 5% LiCl (aq) (2x) to remove DIPEA and EDC-urea.[17]

      • Saturated aqueous NaHCO₃ (2x) to remove HOAt and unreacted carboxylic acid.

      • Saturated brine (1x) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) to isolate the final covalent ligand.

References

  • Amide Bond Formation | Greener Organic Transformations | Books G
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. ()
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  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. ()
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction - Benchchem. ()
  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. ()
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  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. ()
  • Optimized reaction conditions for amide bond formation in DNA-encoded combin
  • EDC coupling of a primary amine to a succinylated protein does not work - what could I be missing?
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. ()
  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC. ()
  • Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids? : r/chemistry - Reddit. ([Link])

  • coupling reaction using EDC/HOBt : r/chemhelp - Reddit. ([Link])

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? | ResearchGate. ([Link])

  • instructions - edc - Thermo Fisher Scientific. ()
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  • General Protocol for Coupling Biomolecules to Carboxyl
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  • Carbodiimide amide coupling reaction sideproduct : r/Chempros - Reddit. ([Link])

  • What are the best conditions for coupling small molecules with EDC?. ()
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Reference Data & Comparative Studies

Validation

Comparative Guide: Coupling Efficiency of 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one vs. Standard Anilines

As drug discovery programs increasingly target complex biological pathways (such as covalent inhibition of cysteine residues), the structural complexity of building blocks has escalated. 6-Amino-3,3-dimethyl-1,3-dihydro-...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways (such as covalent inhibition of cysteine residues), the structural complexity of building blocks has escalated. 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one (a functionalized 3,3-dimethylphthalide derivative) is a highly valuable scaffold, recently utilized in the synthesis of advanced pan-cancer covalent ligands[1].

However, integrating this fused-lactone aniline into molecular architectures presents distinct synthetic challenges. This guide provides an objective, mechanistically grounded comparison between this specialized phthalide-amine and standard anilines, focusing on their performance in amide coupling and Buchwald-Hartwig aminations.

Structural & Electronic Profiling: The Causality of Reactivity

To master the coupling of any aniline, one must first deconstruct its electronic environment. The reactivity of an amine is directly proportional to the availability of its nitrogen lone pair (nucleophilicity).

  • Standard Anilines (e.g., Aniline, p-Toluidine): These systems possess a highly available lone pair. Electron-donating groups (EDGs) like methyl or methoxy further enrich the aromatic ring via inductive (+I) and resonance (+M) effects, making them excellent nucleophiles that couple rapidly under standard conditions.

  • 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one: This compound features an amino group attached to a phthalide core. The lactone carbonyl at the C1 position exerts a profound electron-withdrawing inductive effect (-I) across the fused aromatic system. Although the 6-amino group is meta to the C7a bridgehead (preventing direct resonance withdrawal by the carbonyl), the overall electron-deficient nature of the phthalide ring significantly dampens the nitrogen's nucleophilicity[2][3].

Consequently, standard coupling protocols that rely on the amine's intrinsic nucleophilicity will stall, leading to unreacted starting materials or side reactions (e.g., racemization of the activated acid or hydrolysis)[2].

G Aniline Standard Anilines (e.g., p-Toluidine) HighNuc High Nucleophilicity (Lone pair highly available) Aniline->HighNuc Phthalide 6-Amino-3,3-dimethyl- 1,3-dihydro-2-benzofuran-1-one LowNuc Low Nucleophilicity (-I Inductive Withdrawal) Phthalide->LowNuc StdReagent Standard Coupling (EDC/HOBt, DCC) HighNuc->StdReagent AdvReagent Advanced Coupling (EDC/HOAt, HATU) LowNuc->AdvReagent

Caption: Electronic causality dictating reagent selection for aniline derivatives.

Comparative Amide Coupling Efficiency

Amide bond formation is the most frequently executed reaction in medicinal chemistry[4]. When coupling carboxylic acids with amines, the choice of activating agent must be calibrated to the amine's nucleophilicity.

The Mechanistic Solution: Anchimeric Assistance

For standard anilines, EDC/HOBt or DCC is sufficient. The HOBt active ester is reactive enough to be trapped by a standard aniline.

For 6-amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one, HOBt active esters often fail. The solution is to use HOAt (1-Hydroxy-7-azabenzotriazole) or its uronium salt HATU . The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance—it acts as a general base, hydrogen-bonding with the incoming weakly nucleophilic amine. This pre-organization anchors the aniline and drastically lowers the transition state energy barrier for the nucleophilic attack on the carbonyl carbon[2][5].

Quantitative Data Summary: Amide Coupling
Substrate TypeExample CompoundOptimal ReagentsBaseTemp / TimeTypical Yield
Electron-Rich p-ToluidineEDC / HOBtDIPEART, 2–4 h85–95%
Standard AnilineEDC / HOBtDIPEART, 4–6 h80–90%
Electron-Deficient 6-Amino-3,3-dimethyl-phthalideEDC / HOAtNone / NEt₃RT, 16–24 h35–60%[1]
Highly Deficient 4-NitroanilineHATUDIPEA50 °C, 24 h< 40%

Comparative Buchwald-Hartwig Amination Efficiency

When constructing C-N bonds via cross-coupling, the electronic nature of the aniline dictates the efficiency of the catalytic cycle—specifically the coordination and reductive elimination steps[6][7].

  • Standard Anilines: Readily coordinate to the Palladium(II) center. Ligands like BINAP or DPPF with weak bases (e.g., Cs₂CO₃) at 80–90 °C provide excellent yields.

  • 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one: The reduced basicity makes the formation of the Pd-amido intermediate energetically demanding. To force this coordination, highly active bidentate ligands with large bite angles (e.g., XantPhos ) or specialized monodentate ligands (e.g., BrettPhos ) are required, alongside stronger bases (NaOtBu) and elevated temperatures (100–110 °C)[6][8].

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. In-process controls (TLC/LC-MS) are embedded to ensure the causality of each step is verifiable.

Protocol A: Amide Coupling of 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one

Adapted from the synthesis of pan-cancer cysteine-reactive ligands[1][9].

Objective: Overcome low nucleophilicity using HOAt-mediated anchimeric assistance.

  • Activation Phase: In a flame-dried flask under N₂, dissolve the target carboxylic acid (0.229 mmol, 1.1 eq) in anhydrous DMF (2.0 mL). Add EDC hydrochloride (43 mg, 0.277 mmol, 1.35 eq) and HOAt (29.1 mg, 0.214 mmol, 1.05 eq).

    • Validation: Stir for 20 minutes. LC-MS should indicate complete consumption of the acid and formation of the HOAt-active ester intermediate.

  • Coupling Phase: Add 6-amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one (36 mg, 0.203 mmol, 1.0 eq) directly to the activated mixture.

    • Note: No exogenous base (like DIPEA) is strictly required if the acid is not a salt, as strong bases can promote racemization of the active ester[2].

  • Propagation: Stir the reaction mixture at room temperature for 16 hours.

  • Workup & Purification: Quench with water, extract with EtOAc (3x). Wash the organic layer with 1M HCl (to remove unreacted amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄. Purify via Reverse-Phase HPLC (Gradient: Water/MeCN).

    • Expected Yield: ~35–58% (Typical for highly deactivated phthalide systems)[1][9].

Workflow Step1 1. Activation Acid + EDC + HOAt Stir 20 min Step2 2. Coupling Add 6-Amino-Phthalide Stir 16h, RT Step1->Step2 Step3 3. Workup EtOAc Extraction & Acid/Base Wash Step2->Step3 Step4 4. Purification RP-HPLC (Water/MeCN) Step3->Step4

Caption: Workflow for the HOAt-mediated amide coupling of electron-deficient anilines.

Protocol B: Buchwald-Hartwig Amination of Electron-Deficient Anilines

General protocol for EWG-anilines.

  • Catalyst Pre-mix: In a glovebox, charge a vial with Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ (1.5 eq).

  • Substrate Addition: Add the aryl halide (1.0 eq) and the electron-deficient aniline (1.2 eq).

  • Reaction: Suspend in anhydrous Toluene (0.2 M). Seal the vial, remove from the glovebox, and heat at 110 °C for 12–18 hours[6].

  • Validation: The reaction mixture will transition from deep purple/red (Pd₂(dba)₃) to a pale yellow/brown suspension. Filter through Celite prior to silica gel chromatography.

Conclusion

While standard anilines offer synthetic ease, the incorporation of the 6-amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one scaffold provides unique spatial and electronic properties critical for modern drug design (such as tuning the reactivity of covalent warheads). By abandoning standard reagents (HOBt) in favor of advanced systems capable of anchimeric assistance (HOAt/HATU) or specialized Pd-ligand complexes (XantPhos), chemists can reliably overcome the inherent nucleophilic deficiencies of the phthalide-amine system.

References

  • DrugMap: A quantitative pan-cancer analysis of cysteine ligandability bioRxiv[Link] (See also:[1],[9])

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications (Organic Process Research & Development)[Link] (See also:[2])

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation MDPI (Molecules)[Link] (See also:[6])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents ResearchGate (Tetrahedron Letters)[Link] (See also:[5])

Sources

Comparative

The Evolving Landscape of 1,3-Dihydro-2-benzofuran-1-one Scaffolds in Targeted Oncology: A Comparative Analysis

For Immediate Release In the intricate chess game of targeted oncology, the 1,3-dihydro-2-benzofuran-1-one, or phthalide, scaffold has emerged as a versatile and potent molecular framework. Its inherent structural featur...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the intricate chess game of targeted oncology, the 1,3-dihydro-2-benzofuran-1-one, or phthalide, scaffold has emerged as a versatile and potent molecular framework. Its inherent structural features, coupled with the potential for diverse functionalization, have positioned it as a privileged scaffold in the design of novel anti-cancer agents. This guide offers an in-depth comparative analysis of various 1,3-dihydro-2-benzofuran-1-one derivatives, providing a critical resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of cancer therapy. We will delve into the structure-activity relationships, key molecular targets, and the underlying mechanisms of action that define the therapeutic potential of this promising class of compounds.

The Architectural Advantage: Understanding the 1,3-Dihydro-2-benzofuran-1-one Core

The 1,3-dihydro-2-benzofuran-1-one scaffold is characterized by a fused benzene and furanone ring system. This relatively simple, yet elegant, architecture provides a rigid backbone that is amenable to substitution at various positions, most notably at the C3 position. It is the nature of the substituent at this position that largely dictates the biological activity and target specificity of the resulting derivatives. The exploration of 3-substituted phthalides has unveiled a spectrum of anticancer activities, ranging from the disruption of microtubule dynamics to the modulation of critical signaling pathways.

Comparative Analysis of Anticancer Potency

The true measure of a scaffold's potential lies in the biological performance of its derivatives. The following tables summarize the in-vitro cytotoxic activity (IC50 values) of a selection of 1,3-dihydro-2-benzofuran-1-one and related benzofuran derivatives against various human cancer cell lines. This comparative data highlights the profound impact of structural modifications on anticancer efficacy.

Table 1: Comparative Cytotoxicity (IC50 in µM) of 3-Substituted Phthalide and Benzofuran Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
Phthalide Derivatives
Hanabiratakelide ACaco-2 (Colon)-[1]
Hanabiratakelide BCaco-2 (Colon)-[1]
Hanabiratakelide CCaco-2 (Colon)-[1]
NoscapineSKBR-3 (Breast)~100[2]
9-Bromo-noscapineTHP-1 (Leukemia)-[3]
Benzofuran Derivatives
Benzofuran-2-carboxamide (50g)HCT-116 (Colon)0.87[4]
Benzofuran-2-carboxamide (50g)HeLa (Cervical)0.73[4]
Benzofuran-2-carboxamide (50g)A549 (Lung)0.57[4]
3-Methylbenzofuran (16b)A549 (Lung)1.48[4]
3-Oxadiazolylbenzofuran (14c)HCT-116 (Colon)3.27[4]
Fluorinated Dihydrobenzofuran (1)HCT116 (Colorectal)19.5
Fluorinated Dihydrobenzofuran (2)HCT116 (Colorectal)24.8
Benzofuran-Oxadiazole (5d)A549 (Lung)6.3[5]

Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Key Mechanistic Insights: Targeting the Pillars of Cancer Progression

The anticancer effects of 1,3-dihydro-2-benzofuran-1-one derivatives are not monolithic. Instead, they engage with multiple, critical cellular processes to induce cancer cell death. Two of the most well-documented mechanisms are the disruption of microtubule dynamics and the inhibition of the PI3K/Akt/mTOR signaling pathway.

Microtubule Dynamics as a Prime Target

Microtubules are essential for cell division, and their disruption is a clinically validated strategy in cancer chemotherapy.[6][7] Several phthalide derivatives, most notably the natural product Noscapine and its analogues, have been shown to interfere with microtubule polymerization.[2][8][9] Unlike some other microtubule-targeting agents that cause depolymerization, noscapinoids appear to dampen microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[8]

G cluster_0 Microtubule Dynamics cluster_1 Phthalide Intervention Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Inhibition of Polymerization Inhibition of Polymerization Cell Division Cell Division Mitotic Spindle->Cell Division Phthalide Derivatives (e.g., Noscapine) Phthalide Derivatives (e.g., Noscapine) Phthalide Derivatives (e.g., Noscapine)->Inhibition of Polymerization inhibits Mitotic Arrest Mitotic Arrest Inhibition of Polymerization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Phthalide derivatives disrupting microtubule polymerization.

The PI3K/Akt/mTOR Pathway: A Central Signaling Hub

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Its aberrant activation is a common feature in many cancers.[12] Certain benzofuran derivatives have been shown to exert their anticancer effects by inhibiting this pathway, leading to the induction of apoptosis.[13]

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Benzofuran Intervention Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt Pathway Inhibition Pathway Inhibition mTOR mTOR Akt->mTOR Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->Pathway Inhibition inhibits Induction of Apoptosis Induction of Apoptosis Pathway Inhibition->Induction of Apoptosis

Caption: Benzofuran derivatives inhibiting the PI3K/Akt/mTOR pathway.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and validation, this section provides standardized, step-by-step methodologies for key experiments in the evaluation of 1,3-dihydro-2-benzofuran-1-one derivatives.

Protocol 1: General Synthesis of 3-Aryl-1,3-dihydro-2-benzofuran-1-ones

This protocol is a generalized procedure based on palladium-catalyzed arylation methods.[14][15][16]

Materials:

  • 2-Formylbenzoic acid or its methyl ester

  • Arylboronic acid

  • Palladium catalyst (e.g., [Pd(allyl)Cl]2)

  • Ligand (e.g., thioether-imidazolinium carbene ligand)

  • Base (e.g., CsF)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-formylbenzoic acid (1 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (1-5 mol%), and ligand (1-5 mol%).

  • Add the base (2-3 equivalents) and anhydrous toluene.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1,3-dihydro-2-benzofuran-1-one.

Protocol 2: Cell Viability (MTT) Assay

This protocol provides a method for assessing the cytotoxic effects of the synthesized compounds.[17][18][19][20][21]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot Analysis for Apoptosis Markers

This protocol outlines the detection of key apoptotic proteins to elucidate the mechanism of cell death.[22][23][24]

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Future Directions and Concluding Remarks

The 1,3-dihydro-2-benzofuran-1-one scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The versatility of its chemical structure allows for the fine-tuning of its pharmacological properties, offering the potential to develop highly selective and potent inhibitors of cancer cell growth. Future research should focus on a more systematic exploration of the structure-activity relationships, particularly concerning the 3-position substituent. Furthermore, the elucidation of novel molecular targets and a deeper understanding of the signaling pathways modulated by these compounds will be crucial for their clinical translation. The synthesis of chiral derivatives and the investigation of their stereospecific interactions with biological targets also represent a promising avenue for enhancing therapeutic efficacy.

This guide has provided a comprehensive overview of the current state of research on 1,3-dihydro-2-benzofuran-1-one scaffolds in targeted oncology. By presenting comparative data, key mechanistic insights, and detailed experimental protocols, we aim to empower researchers to build upon the existing knowledge and accelerate the development of the next generation of cancer therapeutics based on this remarkable molecular framework.

References

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2020). A new antiproliferative noscapine analogue: chemical synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1383-1390.
  • Kuriyama, M., et al. (2009). Efficient Synthesis of 3-Arylphthalides using Palladium-Catalyzed Arylation of Aldehydes with Organoboronic Acids. The Journal of Organic Chemistry, 74(23), 9210-9213.
  • Joshi, H. C. (2017). Noscapine and its Analogs as Chemotherapeutic Agent: Current updates. Recent Patents on Anti-Cancer Drug Discovery, 12(1), 18-26.
  • [Source for MTT Assay Protocol]. (n.d.). Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT.
  • Aneja, R., et al. (2015). Progress Toward the Development of Noscapine and Derivatives as Anticancer Agents. Journal of Medicinal Chemistry, 58(12), 4835-4848.
  • Majumdar, K. C., & Chattopadhyay, B. (2009). Efficient Synthesis of 3-Arylphthalides. Journal of Chemical Research, Synopses, (1), 44-45.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Zare, A., et al. (2021). Noscapine, an Emerging Medication for Different Diseases.
  • Tonk, R. K., et al. (2021). Efficient One-Pot Synthesis of 3-Substituted Phthalides via Additive Arylation of Organozinc Intermediate. Letters in Organic Chemistry, 18(10), 783-789.
  • Al-Warhi, T., et al. (2023). Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. ACS Omega, 8(48), 45831-45842.
  • Kuriyama, M., et al. (2009). Efficient Synthesis of 3-Arylphthalides using Palladium-Catalyzed Arylation of Aldehydes with Organoboronic Acids. The Journal of Organic Chemistry, 74(23), 9210-9213.
  • Tonk, R. K., et al. (2022). Efficient One-Pot Synthesis of 3-Substituted Phthalides via Additive Arylation of Organozinc Intermediate.
  • Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 793-825.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Yoshikawa, K., et al. (2012). Novel phthalide compounds from Sparassis crispa (Hanabiratake), Hanabiratakelide A-C, exhibiting anti-cancer related activity. Biological & Pharmaceutical Bulletin, 35(10), 1756-1760.
  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999.
  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999.
  • Sierra-Rivera, C. A., et al. (2021). In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. TIP Revista Especializada en Ciencias Químico-Biológicas, 24.
  • Riaz, M., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules, 27(19), 6529.
  • [Source for Tubulin Polymerization Assay]. (n.d.).
  • Uddin, M. S., et al. (2021). Phytochemicals in cancer and their effect on the PI3K/AKT-mediated cellular signalling. Current Pharmaceutical Design, 27(22), 2569-2579.
  • Öztürk, G. (2021). An Overview of Natural and Synthetic Phthalides Involved in Cancer Studies: Past, Present, and Future. Chemistry & Biodiversity, 18(11), e2100481.
  • Szymański, P., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4435.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Services. Retrieved from [Link]

  • Kingston, D. G. (2011). Tubulin-interactive natural products as anticancer agents.
  • El-Sayed, M. A., et al. (2023). Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory. RSC Advances, 13(16), 10839-10854.
  • Tewari, D., et al. (2022). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Current Medicinal Chemistry, 29(1), 143-161.
  • Porta, C., et al. (2015).
  • Xu, F., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 12, 814034.
  • [Source for PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics]. (2025).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one

This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one (CAS No. 149331-22-6).[1] As no specific Safety Data Sheet (...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one (CAS No. 149331-22-6).[1] As no specific Safety Data Sheet (SDS) is readily available for this compound, the following procedures are based on best practices for handling structurally similar aminobenzofuran and benzofuran derivatives.[2][3] A high degree of caution is advised, assuming the compound may possess similar hazards.

Immediate Hazard Assessment and Core Safety Principles

Given the lack of specific toxicological data, a conservative approach to handling is paramount. Structurally related compounds, such as other aminobenzofuran derivatives, are known to cause skin and eye irritation.[4] Benzofuran itself is suspected of causing cancer.[3][5][6] Therefore, all handling of 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one should be conducted under the assumption that it is a hazardous substance.

Core Principles:

  • Minimize Exposure: All handling should aim to minimize any direct contact, inhalation, or ingestion.

  • Controlled Environment: All work with this compound must be performed in a designated area, preferably a certified chemical fume hood.[2][7]

  • Preparedness: An emergency eyewash station and safety shower must be readily accessible.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical to ensure user safety. The following table outlines the minimum required PPE for handling 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a risk of splashes or generating dust.[2]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Always inspect gloves for any signs of degradation or perforation before each use. Employ proper glove removal techniques to avoid skin contact.[2]
Body Laboratory CoatA standard laboratory coat should be worn to protect clothing and skin from contamination.[7] For larger quantities or increased risk of splashing, a flame-resistant lab coat is advisable.[2]
Respiratory NIOSH-Approved RespiratorA NIOSH/MSHA-approved respirator is necessary if there is a potential for generating dust or aerosols, especially outside of a chemical fume hood.[7]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for the safe handling of this compound. The following protocol should be strictly adhered to.

Preparation
  • Designated Area: All handling of 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]

  • PPE Donning: Before handling the compound, ensure all necessary PPE is donned correctly as outlined in the table above.

  • Work Area Setup: The work area within the chemical fume hood should be clean and uncluttered. All necessary equipment and reagents should be placed inside the hood before commencing work.

Handling
  • Weighing: If weighing the solid compound, do so within the fume hood to prevent the inhalation of any airborne particles.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Storage: Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[3][5]

Spill Management

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.[7]

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.[7]

  • Ventilate: Ensure adequate ventilation, if it is safe to do so. For spills outside a fume hood, increase airflow to the area.[7]

  • Containment (Solid Spill): Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with an inert solvent may help minimize airborne particles.[7]

  • Containment (Liquid Spill): Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.[2][7]

  • Collection: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]

Disposal Plan: Responsible Waste Management

All waste containing 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[2]

  • Waste Segregation: Do not mix this waste with other non-hazardous waste streams.

  • Containerization: Use clearly labeled, sealed containers for all waste.

  • Licensed Disposal: The primary method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[7] These facilities are equipped to handle and treat chemical waste in a safe and environmentally sound manner.[7]

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[7]

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for the safe handling and disposal of 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one.

Workflow for Safe Handling and Disposal A Preparation: Don PPE, Prepare Fume Hood B Handling: Weighing, Solution Prep, Reactions A->B C Spill? B->C D Spill Management Protocol C->D Yes E Normal Operations C->E No F Waste Generation D->F E->F G Disposal Plan: Segregate and Label Hazardous Waste F->G H Transfer to Licensed Disposal Facility G->H

Caption: Workflow for Safe Handling and Disposal.[2]

References

  • Proper Disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Guide for Laboratory Professionals - Benchchem.
  • Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][7]benzofuran - Benchchem. Available at:

  • Benzofuran - Safety Data Sheet - ChemicalBook.
  • Personal Protective Equipment | US EPA.
  • 41 4. PRODUCTION, IMPORT, USE, AND DISPOSAL 4.1 PRODUCTION 2,3-Benzofuran is produced as a component of the crude heavy solvent.
  • 6-Amino-3-methyl-1,3-benzoxazol-2(3H)-one - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - ThermoFisher.
  • 6-amino-1,3-dihydro-2-benzofuran-1-one - Sigma-Aldrich.
  • 149331-22-6 | 6-Amino-3,3-dimethylisobenzofuran-1(3H)-one | ChemScene.
  • 3 - AK Scientific, Inc.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Protective Equipment - American Chemistry Council.
  • Benzofuran | C8H6O | CID 9223 - PubChem - NIH.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one
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6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one
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